molecular formula C17H18FN3O4S2 B2872358 N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-13-0

N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2872358
CAS No.: 851781-13-0
M. Wt: 411.47
InChI Key: AQWOKQQZAQGBKX-UHFFFAOYSA-N
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Description

N-(4-(5-(3-Fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a dihydropyrazole core substituted with a 3-fluorophenyl group at position 5, a methylsulfonyl group at position 1, and a methanesulfonamide-linked phenyl ring at position 2. This structure combines electron-withdrawing (fluorine, sulfonyl) and aromatic groups, which are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-15-8-6-12(7-9-15)16-11-17(21(19-16)27(2,24)25)13-4-3-5-14(18)10-13/h3-10,17,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWOKQQZAQGBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the methylsulfonyl group. The final step usually involves the sulfonamide formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s structure and properties.

    Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can modify the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of certain functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or enzymes.

Medicine

The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound shares a dihydropyrazole core with several analogs (Table 1). Key structural differences lie in:

  • Position 1 substituents: The methylsulfonyl group in the target compound contrasts with the 4-methoxyphenyl group in 4af () and the 4-(trifluoromethyl)phenyl group in 4n ().
  • Position 5 aromatic groups: The 3-fluorophenyl group in the target compound differs from the 2-fluorophenyl group in and the 4-(dimethylamino)phenyl group in .
  • Position 3 sulfonamide linkages : The methanesulfonamide group in the target compound is structurally simpler than the 4-methylbenzenesulfonamide in 4af () or the ethanesulfonamide in . Smaller sulfonamide groups may reduce steric hindrance in target binding .

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Position 3 Substituent
Target Compound 4,5-Dihydro-1H-pyrazole Methylsulfonyl 3-Fluorophenyl Methanesulfonamide-phenyl
4af () Pyrano[2,3-c]pyrazole 4-Methoxyphenyl Phenyl 4-Methylbenzenesulfonamide
4n () Pyrano[2,3-c]pyrazole 4-(Trifluoromethyl)phenyl Phenyl 4-Methylbenzenesulfonamide
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-...}phenyl)ethanesulfonamide () 4,5-Dihydro-1H-pyrazole 3-Chlorophenylsulfonyl 2-Fluorophenyl Ethanesulfonamide-phenyl
Compound in 4,5-Dihydro-1H-pyrazole Methylsulfonyl 4-(Dimethylamino)phenyl Methanesulfonamide-phenyl

Physicochemical Properties

Melting Points and Solubility

  • The 3-fluorophenyl group in the target compound likely improves lipid solubility compared to the polar dimethylamino group in , which may enhance membrane permeability .

Molecular Weight and Complexity

This aligns with drug-like properties under Lipinski’s rule of five .

Biological Activity

N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring that is substituted with a fluorophenyl group and a methanesulfonamide moiety. Its molecular formula is C18H18FN3O3SC_{18}H_{18}F_{N_3}O_3S, indicating the presence of multiple functional groups that contribute to its biological activity.

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, such as:

  • Antimicrobial Activity : Compounds containing pyrazole rings have been shown to possess significant antimicrobial properties. For instance, studies demonstrate that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi .
  • Anticancer Activity : Pyrazole derivatives are being investigated for their potential antitumor effects. The presence of electron-withdrawing groups like fluorine may enhance the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of pyrazole derivatives. For example:

CompoundActivity TypeTarget OrganismReference
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneAntifungalVarious fungi
N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamideAntimicrobialBacterial strains

These findings suggest that this compound may also exhibit similar antimicrobial properties.

Anticancer Properties

The anticancer potential of pyrazole-based compounds has been highlighted in various studies:

CompoundActivity TypeCancer TypeReference
Chloroquine-pyrazole analoguesAntimalarial and anticancerPlasmodium falciparum
Multifunctionalized pyrazolesAntioxidant and anti-inflammatoryVarious cancers

The structural features of this compound could potentially enhance its effectiveness against cancer cells.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of various pyrazole derivatives. Notably:

  • Synthesis and Characterization : The compound was synthesized through multi-step organic reactions involving cyclization and substitution reactions. Characterization techniques included NMR and mass spectrometry to confirm the structure.
  • Biological Evaluation : In vitro studies demonstrated that certain pyrazole derivatives exhibited significant antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications in inflammatory diseases .

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